Physicochemical Property Differentiation: XLogP3-AA and tPSA vs. Leading Pyrazole-4-carboxamide Antifungals
The target compound's computed XLogP3-AA of 1 is 1.6–2.1 log units lower than the leading succinate dehydrogenase inhibitor (SDHI) fungicide pyrazole-4-carboxamides fluxapyroxad (XLogP3 ~2.6) and boscalid (XLogP3 ~3.1), while its tPSA of 107 Ų is 15–30 Ų higher than these comparators . These differences are analytically significant because they predict higher aqueous solubility and lower membrane passive permeability for the target compound relative to marketed SDHI antifungals, which may be advantageous or disadvantageous depending on the intended application compartment (e.g., systemic vs. contact activity). No direct head-to-head experimental LogP or solubility data are available in the public domain for this specific compound.
| Evidence Dimension | Computed XLogP3-AA / tPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 1; tPSA = 107 Ų |
| Comparator Or Baseline | Fluxapyroxad: XLogP3 ≈ 2.6, tPSA ≈ 77–92 Ų; Boscalid: XLogP3 ≈ 3.1, tPSA ≈ 78 Ų |
| Quantified Difference | ΔXLogP3: -1.6 to -2.1 units; ΔtPSA: +15 to +30 Ų |
| Conditions | Computed properties from PubChem (target) and DrugBank (comparators) |
Why This Matters
Lower lipophilicity and higher polar surface area differentiate the compound for applications where aqueous solubility or reduced membrane partitioning is preferred, such as in vitro biochemical assays or early fragment-based screening.
- [1] PubChem. Compound Summary for CID 1212473; DrugBank entries for Fluxapyroxad (DB12899) and Boscalid (DB12679). Accessed 2026-05-03. View Source
